molecular formula C27H23N3O5 B2593475 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326932-16-4

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2593475
CAS No.: 1326932-16-4
M. Wt: 469.497
InChI Key: MGVRAYKLOCWVRT-UHFFFAOYSA-N
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Description

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the dihydroisoquinolinone core. Common reagents used in these reactions include ethoxy and methoxy substituted phenylboronic acids, which undergo Suzuki-Miyaura cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy and ethoxy groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of an oxadiazole ring and a dihydroisoquinolinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-4-34-23-13-12-17(14-24(23)33-3)25-28-26(35-29-25)22-16-30(18-8-7-9-19(15-18)32-2)27(31)21-11-6-5-10-20(21)22/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRAYKLOCWVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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